5-Chloro-2-(ethylthio)-4-tosylthiazole
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Overview
Description
5-Chloro-2-(ethylthio)-4-tosylthiazole is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro group, an ethylsulfanyl group, and a methylbenzenesulfonyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(ethylthio)-4-tosylthiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the thiazole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol or its derivatives.
Sulfonylation: The methylbenzenesulfonyl group can be attached through sulfonylation reactions using reagents like methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(ethylthio)-4-tosylthiazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated thiazole derivatives.
Substitution: Amino or thiol-substituted thiazole derivatives.
Scientific Research Applications
5-Chloro-2-(ethylthio)-4-tosylthiazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections or cancer.
Materials Science: The compound can be utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or cellular pathways.
Industrial Chemistry: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(ethylthio)-4-tosylthiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include enzymes like kinases or proteases, and pathways related to cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(methylsulfanyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazole: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
5-Bromo-2-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazole: Similar structure but with a bromo group instead of a chloro group.
5-Chloro-2-(ethylsulfanyl)-4-(phenylsulfonyl)-1,3-thiazole: Similar structure but with a phenylsulfonyl group instead of a methylbenzenesulfonyl group.
Uniqueness
5-Chloro-2-(ethylthio)-4-tosylthiazole is unique due to the specific combination of substituents on the thiazole ring, which can impart distinct chemical and biological properties. The presence of the ethylsulfanyl group may influence its reactivity and interaction with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
5-chloro-2-ethylsulfanyl-4-(4-methylphenyl)sulfonyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S3/c1-3-17-12-14-11(10(13)18-12)19(15,16)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYKUPKVMXXJOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(S1)Cl)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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